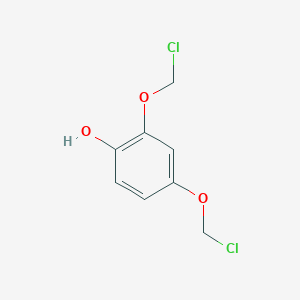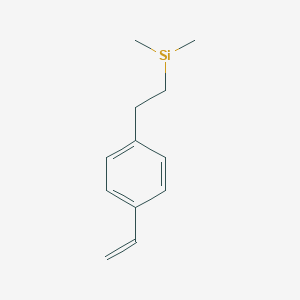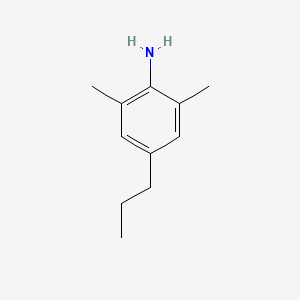
2,6-Dimethyl-4-propylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-propylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of two methyl groups and one propyl group attached to the benzene ring, specifically at the 2, 6, and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-propylaniline can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylaniline with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Another method involves the reduction of 2,6-dimethyl-4-nitropropylbenzene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing chemical reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitro compounds is a preferred method due to its efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions are typical reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学研究应用
2,6-Dimethyl-4-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethyl-4-propylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: Lacks the propyl group, making it less hydrophobic.
4-Propylaniline: Lacks the methyl groups, affecting its steric and electronic properties.
2,4,6-Trimethylaniline: Contains an additional methyl group, altering its reactivity and solubility.
Uniqueness
2,6-Dimethyl-4-propylaniline is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and propyl groups provides a balance of steric hindrance and hydrophobicity, making it a valuable compound for various applications.
属性
CAS 编号 |
93359-87-6 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-propylaniline |
InChI |
InChI=1S/C11H17N/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7H,4-5,12H2,1-3H3 |
InChI 键 |
XCAXUUTZSDAIEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C(=C1)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
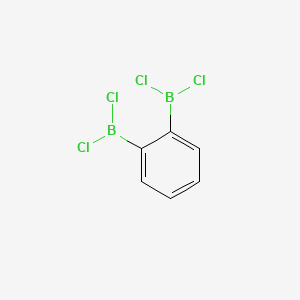
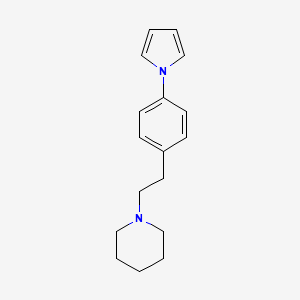
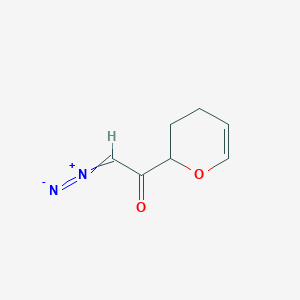
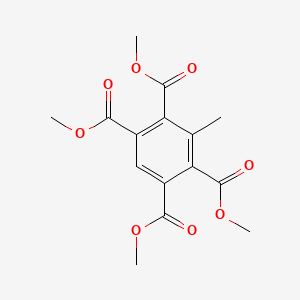
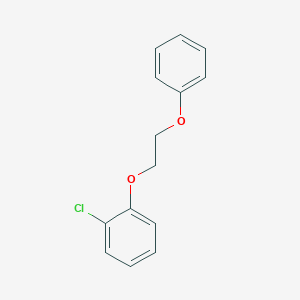
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
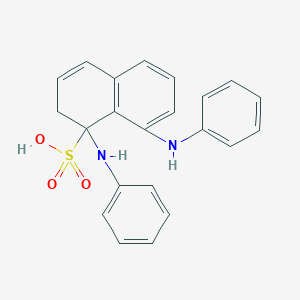

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

